N-(4-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(4-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound characterized by its bromophenyl and nitrophenyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Subsequent steps include the formation of the imidazole ring and the introduction of the nitrophenyl group through nitration reactions. The final step involves the thioacetamide formation to complete the compound.
Industrial Production Methods: In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process would also involve purification steps to remove any by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Replacement of bromine or nitro groups with other functional groups.
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl and nitrophenyl groups play crucial roles in binding to enzymes or receptors, leading to biological responses. The imidazole ring is essential for its activity, as it can coordinate with metal ions or participate in hydrogen bonding.
Comparison with Similar Compounds
N-(4-bromophenyl)acetamide: Similar structure but lacks the imidazole and nitro groups.
N-(4-nitrophenyl)acetamide: Similar structure but lacks the bromophenyl group and imidazole ring.
2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but lacks the bromophenyl group.
Uniqueness: N-(4-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the combination of bromophenyl, nitrophenyl, and imidazole groups, which contribute to its distinct chemical and biological properties.
This compound's multifaceted applications and unique structure make it a valuable subject of study in various scientific disciplines
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O3S/c18-12-1-3-13(4-2-12)20-16(23)11-26-17-19-9-10-21(17)14-5-7-15(8-6-14)22(24)25/h1-10H,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHKCTSFPSVXMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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